Phenylpyrrole fungicide analogs and metabolites
Phenylpyrrole fungicide analogs and metabolites
Executive Summary
Phenylpyrrole fungicides, exemplified by fludioxonil and fenpiclonil , represent a critical class of antimycotics derived from the natural antibiotic pyrrolnitrin. Their unique mode of action—hyperactivation of the High-Osmolarity Glycerol (HOG) signaling pathway—distinguishes them from sterol biosynthesis inhibitors (SBIs) and strobilurins, making them indispensable for resistance management.
However, the metabolic fate of these compounds involves complex photodegradation and soil metabolism pathways, yielding specific analogs such as CGA 339833 and CGA 192155 . Accurate detection of these metabolites is essential for environmental risk assessment (ERA) and residue monitoring. This guide provides a technical deep-dive into the chemical architecture, signaling interference mechanisms, and validated LC-MS/MS protocols for this compound class.[1]
Chemical Architecture & Structure-Activity Relationships (SAR)
The phenylpyrrole pharmacophore consists of a pyrrole ring substituted with a phenyl group. Optimization from the lead compound, pyrrolnitrin, focused on photostability and potency.
| Compound | Status | Chemical Structure Features | Key SAR Insight |
| Pyrrolnitrin | Natural Lead | 3-chloro-4-(2-nitro-3-chlorophenyl)pyrrole | Potent but photolabile.[1] Rapid degradation in sunlight limits agricultural use.[1] |
| Fenpiclonil | First Gen | 3-cyano-4-(2,3-dichlorophenyl)pyrrole | Introduction of the cyano group at C3 stabilized the pyrrole ring.[1] |
| Fludioxonil | Current Standard | 3-cyano-4-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrole | Replacement of the dichlorophenyl with a benzodioxole ring significantly enhanced fungicidal activity and lipophilicity.[1] |
Key SAR Driver: The 3-cyano group is critical for preventing rapid oxidation of the pyrrole ring, while the lipophilic phenyl/benzodioxole moiety facilitates membrane penetration to access the histidine kinase targets.
Mechanism of Action: HOG Pathway Hyperactivation
Unlike fungicides that inhibit enzymes (e.g., demethylase inhibitors), phenylpyrroles act as signal transduction disruptors . They target Group III Hybrid Histidine Kinases (HHKs), such as Nik1 (in Neurospora crassa) or Drk1 (in Blastomyces).
Mechanism:
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Target Binding: Fludioxonil binds to the HAMP domain of the Group III HHK.
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Kinase-to-Phosphatase Switch: This binding inhibits the autokinase activity and stimulates phosphatase activity.[1]
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Ypd1 Dephosphorylation: The HHK dephosphorylates the phosphotransfer protein Ypd1 .
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Constitutive Activation: Unphosphorylated Ypd1 cannot inhibit the downstream Ssk1 response regulator. Ssk1 becomes constitutively phosphorylated, triggering the MAP Kinase cascade (Ssk2 → Pbs2 → Hog1).
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Lethality: Hyperactivation of Hog1 leads to uncoupled glycerol synthesis, turgor pressure spike, and energy drain (ATP depletion), causing cell death.
Visualization: HOG Pathway Interference
Caption: Fludioxonil converts Group III HHKs into phosphatases, stripping phosphate from Ypd1 and unleashing the lethal Hog1 MAPK cascade.
Metabolic Fate & Environmental Degradation[2][3]
Fludioxonil is relatively stable to hydrolysis but susceptible to photolysis and soil microbial metabolism .[2][3] The degradation pathway primarily involves the oxidation and cleavage of the pyrrole ring, leaving the benzodioxole moiety intact.
Key Metabolites[1][3][4][6]
| Code | Chemical Name | Formation Route | Significance |
| CGA 339833 | 3-carbamoyl-2-cyano-3-(2,2-difluoro-1,3-benzodioxol-4-yl)-oxirane-2-carboxylic acid | Photolysis & Soil | Major intermediate.[1][4][5] An epoxide formed by oxidation of the pyrrole double bonds. |
| CGA 192155 | 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid | Soil (Terminal) | Stable terminal metabolite formed after cleavage of the pyrrole ring.[1] Used as a marker in soil residue studies.[1] |
| CGA 308103 | 2-(2,2-difluoro-1,3-benzodioxol-4-yl)-2-hydroxyacetamide | Photolysis | Minor degradation product.[1][4][6] |
Visualization: Degradation Pathway
Caption: The primary degradation route proceeds via pyrrole ring oxidation (CGA 339833) to the stable carboxylic acid metabolite (CGA 192155).[1]
Analytical Methodologies: LC-MS/MS Protocol
For regulatory compliance and research, quantifying the parent and the CGA 192155 metabolite is standard. The following protocol utilizes QuEChERS extraction with ESI(-) LC-MS/MS.
A. Sample Preparation (QuEChERS Citrate)
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Homogenization: Weigh 10 g of sample (fruit/soil) into a 50 mL centrifuge tube.
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Extraction: Add 10 mL Acetonitrile (ACN) with 1% acetic acid. Shake vigorously for 1 min.
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Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g NaCitrate sesquihydrate). Shake for 1 min. Centrifuge at 3000 x g for 5 min.
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Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine).[1] Note: For pigmented crops, add 2.5 mg GCB (Graphitized Carbon Black).
-
Reconstitution: Evaporate solvent and reconstitute in Mobile Phase A/B (50:50). Filter through 0.2 µm PTFE.[1]
B. LC-MS/MS Parameters
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Instrument: Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+).
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Column: C18 (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH control).[1]
-
Mobile Phase B: Acetonitrile (or Methanol).[1]
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Flow Rate: 0.3 - 0.4 mL/min.[1]
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (Fludioxonil ionizes best in Neg mode due to the pyrrole proton).
C. MRM Transitions Table
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Fludioxonil | 247.1 [M-H]⁻ | 126.0 | 180.0 | 30 / 25 |
| CGA 192155 | 201.0 [M-H]⁻ | 157.0 (Loss of CO2) | 137.0 | 15 / 20 |
| CGA 339833 | Method Dev Req | Monitor [M-H]⁻ | HRMS Recommended | - |
Note: CGA 192155 (Carboxylic acid) ionizes strongly in negative mode. The transition 201 -> 157 corresponds to decarboxylation, a common fragmentation for benzoic acid derivatives.[1]
Toxicology & Resistance Mechanisms[1]
Resistance: Resistance to phenylpyrroles is rare in the field but can be induced in the lab. It maps almost exclusively to the Os-1 / Nik1 gene (Group III HHK).[1]
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Genotype: Null mutations or point mutations in the HAMP domain prevent the fungicide-induced "kinase-to-phosphatase" switch.[1]
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Phenotype: These mutants are resistant to fludioxonil but are osmosensitive (unable to survive high salt stress), leading to a significant fitness penalty in nature. This fitness cost explains the low incidence of field resistance.
Toxicology: Fludioxonil has a favorable mammalian safety profile (WHO Class U - Unlikely to present acute hazard).[1] However, the metabolite CGA 192155 must be monitored in groundwater due to its higher mobility compared to the parent compound.
References
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Mechanism of Action: Lawry, S. M., et al. (2016). "Fludioxonil induces a kinase-to-phosphatase switch in a fungal Group III histidine kinase."[1] Nature Communications.[1] [1]
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HOG Pathway: Hohmann, S. (2009).[1] "Control of high osmolarity signalling in the yeast Saccharomyces cerevisiae." FEBS Letters. [1]
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Metabolism & Residues: FAO/WHO Joint Meeting on Pesticide Residues (JMPR).[1][7] (2004).[1][8] "Fludioxonil: Residue and Analytical Aspects."
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Photodegradation: Pose-Juan, E., et al. (2011).[1] "Photodegradation of the fungicide fludioxonil in water and on fruit surfaces." Journal of Environmental Science and Health, Part B. [1]
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Analytical Methods: Anastassiades, M., et al. (2003). "Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and Dispersive Solid-Phase Extraction for the Determination of Pesticide Residues in Produce."[1] JAOAC International.[1]
Sources
- 1. Fludioxonil | C12H6F2N2O2 | CID 86398 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fao.org [fao.org]
- 5. apps.who.int [apps.who.int]
- 6. Fludioxonil (Ref: CGA 173506) [sitem.herts.ac.uk]
- 7. Modification of the existing maximum residue levels for fludioxonil in elderberries - PMC [pmc.ncbi.nlm.nih.gov]
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